molecular formula C5H10Cl2N2S2 B13522123 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride

1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride

Cat. No.: B13522123
M. Wt: 233.2 g/mol
InChI Key: JTIPMVPZUQEXEM-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2S2.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride typically involves the reaction of 2-amino-5-methylthio-1,3-thiazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored as a rapid and efficient method for preparing thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial production due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride.

    2-Amino-5-methylthio-1,3-thiazole: A precursor in the synthesis of the compound.

    5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiazole derivative with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .

Properties

Molecular Formula

C5H10Cl2N2S2

Molecular Weight

233.2 g/mol

IUPAC Name

(2-methylsulfanyl-1,3-thiazol-5-yl)methanamine;dihydrochloride

InChI

InChI=1S/C5H8N2S2.2ClH/c1-8-5-7-3-4(2-6)9-5;;/h3H,2,6H2,1H3;2*1H

InChI Key

JTIPMVPZUQEXEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(S1)CN.Cl.Cl

Origin of Product

United States

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